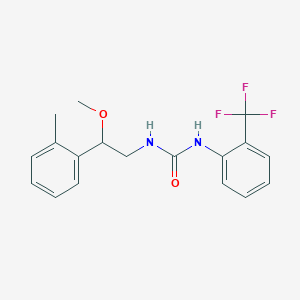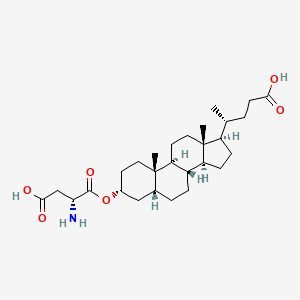
alpha-2,3-sialyltransferase-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-2,3-sialyltransferase-IN-1 is a compound that inhibits the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids, which play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-2,3-sialyltransferase-IN-1 involves the use of specific sialyltransferases, such as Pasteurella multocida alpha-2,3-sialyltransferase 1 (PmST1). Protein engineering techniques are employed to enhance the enzyme’s activity and reduce unwanted side activities . The reaction conditions typically include an optimal pH range of 7.5-9.0 and the use of CMP-sialic acid as a donor substrate .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis using engineered bacterial cells. These cells are designed to express high levels of the desired sialyltransferase, allowing for efficient production of the compound .
化学反应分析
Types of Reactions
Alpha-2,3-sialyltransferase-IN-1 primarily undergoes glycosylation reactions, where it transfers sialic acid residues to terminal positions of glycoproteins and glycolipids . It does not typically undergo oxidation, reduction, or substitution reactions.
Common Reagents and Conditions
The common reagents used in these reactions include CMP-sialic acid as the donor substrate and various acceptor substrates, such as glycoproteins and glycolipids . The reactions are typically carried out at an optimal pH range of 7.5-9.0 .
Major Products
The major products formed from these reactions are sialylated glycoproteins and glycolipids, which have enhanced biological functions and stability .
科学研究应用
Alpha-2,3-sialyltransferase-IN-1 has a wide range of scientific research applications:
作用机制
Alpha-2,3-sialyltransferase-IN-1 exerts its effects by inhibiting the activity of alpha-2,3-sialyltransferase enzymes. These enzymes are responsible for the transfer of sialic acid residues to glycoproteins and glycolipids. By inhibiting this activity, the compound can modulate various biological processes, including immune responses and cell-cell interactions . The molecular targets of this compound include the sialyltransferase enzymes themselves, as well as the sialylated glycoproteins and glycolipids that are produced .
相似化合物的比较
Alpha-2,3-sialyltransferase-IN-1 is unique in its specific inhibition of alpha-2,3-sialyltransferase enzymes. Similar compounds include other sialyltransferase inhibitors, such as alpha-2,6-sialyltransferase inhibitors and alpha-2,8-sialyltransferase inhibitors . These compounds differ in their specificity for different sialyltransferase enzymes and their resulting biological effects .
List of Similar Compounds
- Alpha-2,6-sialyltransferase inhibitors
- Alpha-2,8-sialyltransferase inhibitors
- Sialidase inhibitors
This compound stands out due to its specific inhibition of alpha-2,3-sialyltransferase enzymes, making it a valuable tool for studying the roles of sialylation in various biological processes and for developing potential therapeutic applications .
属性
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R)-2-amino-3-carboxypropanoyl]oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO6/c1-16(4-9-24(30)31)20-7-8-21-19-6-5-17-14-18(35-26(34)23(29)15-25(32)33)10-12-27(17,2)22(19)11-13-28(20,21)3/h16-23H,4-15,29H2,1-3H3,(H,30,31)(H,32,33)/t16-,17-,18-,19+,20-,21+,22+,23-,27+,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUCRVJEHQBAKP-GCHQISOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@@H](CC(=O)O)N)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2372168.png)
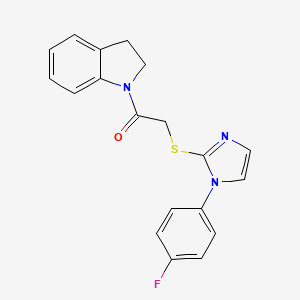
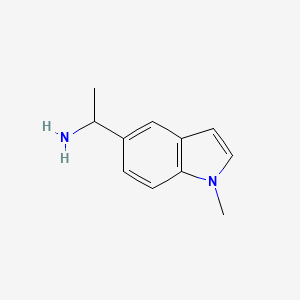
![2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2372173.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)
![2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2372175.png)
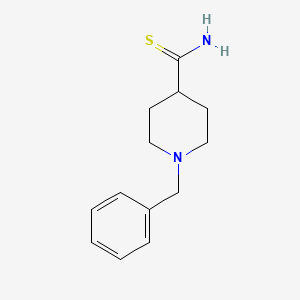
![N-[2-(3,5-Dihydro-2H-1,4-benzoxazepin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2372178.png)
![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2372184.png)
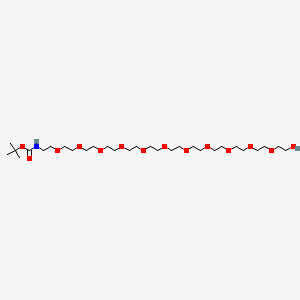
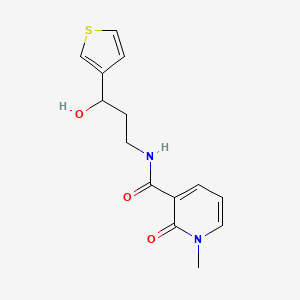
![8-(4-chlorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2372189.png)
